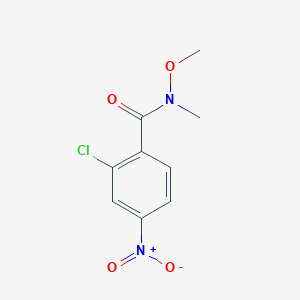

2-chloro-N-methoxy-N-methyl-4-nitrobenzamide

Description

2-chloro-N-methoxy-N-methyl-4-nitrobenzamide is a chemical compound with a complex structure, characterized by the presence of a chloro group, a methoxy group, a methyl group, and a nitro group attached to a benzamide core

Properties

IUPAC Name |

2-chloro-N-methoxy-N-methyl-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O4/c1-11(16-2)9(13)7-4-3-6(12(14)15)5-8(7)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXRAVBGXIZHEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable benzamide derivative, followed by the introduction of methoxy and methyl groups through nucleophilic substitution reactions. The nitro group is usually introduced via nitration reactions using concentrated nitric acid and sulfuric acid as reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents are often used to enhance the reaction rate and selectivity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-methoxy-N-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-chloro-N-methoxy-N-methyl-4-aminobenzamide, while substitution of the chloro group can produce various substituted benzamides.

Scientific Research Applications

2-chloro-N-methoxy-N-methyl-4-nitrobenzamide is a chemical compound with a structure that includes a chloro group, a methoxy group, a methyl group, and a nitro group attached to a benzamide core. It has a molecular weight of approximately 244.63 g/mol, and the molecular formula C10H10ClN2O3. This compound is primarily utilized in scientific research for its potential biological and chemical applications.

Scientific Research Applications

This compound serves various purposes in scientific research:

- Chemistry It is used as an intermediate in the synthesis of more complex organic molecules. It can also be a precursor in creating more complex organic molecules.

- Biology It is studied for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine Research is ongoing to explore its potential as a pharmaceutical agent and in drug development and therapeutic applications.

- Industry It is utilized in the development of new materials and chemical processes and the production of dyes, pigments, and other industrial chemicals.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation The nitro group can be reduced to an amino group under specific conditions.

- Reduction The compound can be reduced to form different derivatives.

- Substitution The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of this compound. In vitro studies have demonstrated that this compound can inhibit the growth of specific bacterial strains, suggesting its potential as an antibacterial agent. Research is ongoing into its application as an anti-cancer agent or in treating neurodegenerative diseases due to its possible anti-amyloidogenic properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxy groups can also influence the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

- 2-chloro-N-methoxy-N-methylacetamide

- 2-chloro-N,N-dimethylacetamide

- 2-chloro-N,N-diethylacetamide

Uniqueness

2-chloro-N-methoxy-N-methyl-4-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that lack the nitro group or have different substituents.

Biological Activity

2-Chloro-N-methoxy-N-methyl-4-nitrobenzamide is a synthetic compound characterized by its complex structure, which includes a chloro group, a methoxy group, a methyl group, and a nitro group attached to a benzamide core. Its molecular formula is with a molecular weight of approximately 244.63 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various therapeutic areas.

The presence of the nitro group in this compound is significant as it imparts unique chemical and biological properties. The compound can undergo various chemical reactions, including:

- Oxidation: The nitro group can be reduced to form an amino group.

- Reduction: The compound can be reduced to yield different derivatives.

- Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

The mechanism of action involves interactions with specific molecular targets within cells. The nitro group can form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the chloro and methoxy groups influence the compound's reactivity and binding affinity to target molecules.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, although specific mechanisms remain to be fully elucidated.

- Anti-Amyloidogenic Effects: Similar compounds have shown potential in inhibiting amyloid aggregation, which is relevant for diseases such as Alzheimer's. This suggests that this compound could have similar applications .

- Cytotoxicity: Studies have indicated that the compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing these comparisons:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-N-methoxy-N-methylacetamide | Similar chloro and methoxy groups | Primarily used as an intermediate in synthesis |

| 2-Chloro-N-methyl-4-nitrobenzamide | Lacks the methoxy group | Focused on antibacterial properties |

| 3-Chloro-N-methoxy-N-methyl-4-nitrobenzamide | Different position of chloro group | Potentially different biological activities |

The unique combination of functional groups in this compound contributes to its distinct chemical behavior and potential therapeutic roles compared to these similar compounds.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of this compound. For instance:

- Synthesis Methodology: The synthesis typically involves chlorination of N-methoxy-4-nitrobenzamide under controlled conditions. This multi-step process ensures high yield and purity .

- Biological Evaluation: In vitro studies have demonstrated that this compound can inhibit the growth of specific bacterial strains, suggesting its potential as an antibacterial agent. Further research is needed to elucidate the precise mechanisms behind these effects.

- Potential Therapeutic Applications: Given its structural characteristics, there is ongoing research into its application as an anti-cancer agent or in treating neurodegenerative diseases due to its possible anti-amyloidogenic properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide, and how are coupling reagents optimized?

- Methodological Answer : The compound can be synthesized via amide coupling using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid intermediate. For example, similar benzamide derivatives were prepared by reacting activated carboxylic acids with amines under anhydrous conditions in solvents like dichloromethane (DCM) or benzene. Reaction optimization includes controlling temperature (25–50°C) and using coupling agents to minimize side reactions .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of amide C=O stretching (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹).

- ¹H NMR : Identify methoxy (-OCH₃) and N-methyl (-NCH₃) protons as singlets at δ ~3.3–3.5 ppm. Aromatic protons adjacent to electron-withdrawing groups (e.g., nitro, chloro) appear downfield (δ ~7.5–8.5 ppm).

- Elemental Analysis : Validate stoichiometry (C, H, N, Cl percentages) to confirm purity .

Q. What are the key steps in crystallographic characterization of this compound, and which software is recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Use the SHELX suite (e.g., SHELXL for refinement) to resolve crystal structures. Key steps include:

- Growing high-quality crystals via slow evaporation in polar aprotic solvents (e.g., DMSO).

- Collecting diffraction data at low temperatures (e.g., 89–200 K) to minimize thermal motion artifacts.

- Refinement with SHELXL to achieve R-factors < 0.05, ensuring accurate bond-length and angle measurements .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalyst) influence the yield and purity of this compound?

- Methodological Answer :

- Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance reactivity by stabilizing intermediates. Avoid protic solvents to prevent hydrolysis of the nitro group.

- Temperature : Higher temperatures (50–60°C) accelerate coupling but may degrade sensitive nitro groups. Optimize via time-dependent yield studies.

- Catalyst Screening : Test alternatives to DCC/HOBt, such as EDC/HOAt, to improve selectivity and reduce byproducts (e.g., dicyclohexylurea) .

Q. How can researchers resolve contradictions between computational and experimental data in structural characterization?

- Methodological Answer :

- DFT Calculations : Compare computed (e.g., Gaussian, ORCA) and experimental bond lengths/angles. Discrepancies >0.02 Å may indicate crystal packing effects.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain deviations in torsion angles.

- Multi-Method Validation : Cross-validate using powder XRD, NMR crystallography, and SCXRD to confirm structural assignments .

Q. What experimental design is recommended to study the fluorescence properties of this compound under varying conditions?

- Methodological Answer :

- Solvent Screening : Test in solvents of varying polarity (e.g., ethanol, DMSO) to assess emission wavelength shifts.

- pH Titration : Measure fluorescence intensity (λex = 340 nm, λem = 380 nm) across pH 3–9 to identify optimal stability (e.g., pH 5 for similar benzamides).

- Temperature Control : Use a thermostatted cuvette holder to study thermal quenching effects (e.g., intensity loss >25% at 40°C).

- Binding Constants : Perform titration experiments with metal ions or biomolecules using Stern-Volmer plots to calculate KSV .

Q. How do substituents (e.g., nitro, methoxy) influence the reactivity of this compound compared to its structural analogs?

- Methodological Answer :

- Electron-Withdrawing Effects : The nitro group reduces electron density on the benzene ring, slowing electrophilic substitution but enhancing stability toward oxidation.

- Comparative Studies : Synthesize analogs (e.g., replacing -NO₂ with -CN or -CF₃) and compare reaction rates in nucleophilic acyl substitution.

- Crystallographic Analysis : Correlate substituent electronic effects with packing motifs (e.g., nitro groups favoring face-to-face π-stacking) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.